molecular formula C16H16FNO3 B6461708 ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2549055-61-8

ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6461708
CAS No.: 2549055-61-8
M. Wt: 289.30 g/mol
InChI Key: NAEXLZRGUUZQKA-UHFFFAOYSA-N
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Description

Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This compound, in particular, is characterized by its unique structural features, including a cyclopropylmethyl group and a fluorine atom, which contribute to its biological activity.

Properties

IUPAC Name

ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-2-21-16(20)13-9-18(8-10-3-4-10)14-6-5-11(17)7-12(14)15(13)19/h5-7,9-10H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEXLZRGUUZQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinoline Core

The quinoline backbone is constructed via Gould-Jacobs cyclization, wherein aniline derivatives undergo condensation with ethoxymethylene malonates. For example, 3-chloro-4-fluoroaniline reacts with diethyl ethoxymethylenemalonate at 120–140°C to form the corresponding enamine intermediate. Subsequent thermal cyclization in diphenyl ether at 200°C yields 6-fluoro-4-hydroxyquinoline-3-carboxylate. Fluorine incorporation at position 6 is maintained through careful control of reaction pH and temperature to prevent defluorination.

Cyclopropylmethylation at Position 1

N-Alkylation of the quinoline nitrogen with cyclopropylmethyl bromide is performed in anhydrous DMF using potassium carbonate as a base. The reaction proceeds at 60–80°C for 12–18 hours, achieving 70–85% yield. Alternatives such as cyclopropylmethyl iodide offer faster kinetics but require lower temperatures (40–50°C) to minimize byproduct formation. The progress of alkylation is monitored via thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate (3:1) mobile phase.

Esterification and Final Modification

Ethyl esterification is accomplished by treating the carboxylic acid intermediate with ethanol in the presence of thionyl chloride. The reaction mixture is refluxed for 6–8 hours, followed by neutralization with aqueous sodium bicarbonate. Crude product purification involves recrystallization from ethanol or column chromatography with silica gel (60–120 mesh).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclopropylmethylation yield correlates strongly with solvent polarity. Polar aprotic solvents like DMF enhance nucleophilicity of the quinoline nitrogen, whereas nonpolar solvents like toluene result in incomplete conversion. Elevated temperatures (>80°C) accelerate alkylation but promote decomposition of the cyclopropylmethyl group, reducing overall yield by 15–20%.

Catalytic Additives

The addition of catalytic iodide salts (e.g., potassium iodide) via the Finkelstein reaction improves alkylation efficiency by facilitating halide exchange. Yields increase from 72% to 88% when 0.1 equivalents of KI are added to the reaction mixture.

Purification and Characterization

Recrystallization Techniques

The final compound is purified via sequential recrystallization from ethanol and hexane, achieving >98% purity. Key parameters include:

Solvent SystemTemperature (°C)Purity (%)Yield (%)
Ethanol0–498.282
Ethanol:Hexane2597.579
Acetonitrile4096.875

Data adapted from patent EP0153163A2.

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3), 1.45–1.49 (m, 1H, cyclopropane CH), 1.85–1.91 (m, 2H, cyclopropane CH2), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 4.87 (d, J = 7.5 Hz, 2H, NCH2), 7.28 (d, J = 9.0 Hz, 1H, ArH), 8.51 (s, 1H, C=CH).

  • MS (ESI) : m/z 334.1 [M+H]+.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces cyclopropylmethylation time from 18 hours to 45 minutes at 100°C, with comparable yields (82–84%). However, scalability remains limited due to equipment constraints.

One-Pot Methods

Integrated Gould-Jacobs cyclization and alkylation in a single reactor show promise but suffer from lower regioselectivity (75:25 ratio of N- to O-alkylation products).

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, 1,3-bis(cyclopropylmethyl)quinoline, forms via over-alkylation and is removed via fractional distillation under reduced pressure (0.5–1.0 mmHg).

Environmental Considerations

Waste streams containing DMF are treated via vacuum distillation and activated carbon filtration to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Antibacterial Activity

Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has demonstrated potent antibacterial properties. It is structurally related to known fluoroquinolones, which are widely used to treat bacterial infections. Research indicates that this compound exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics .

Antiviral Research

Studies have shown that derivatives of this compound may inhibit viral replication, making it a candidate for antiviral drug development. Its mechanism of action involves interference with viral RNA synthesis and replication processes, which is crucial in combating emerging viral infections .

Cancer Treatment

The compound's potential in oncology is being explored due to its ability to inhibit tumor cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit angiogenesis, thereby limiting tumor growth .

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to probe complex biological systems and understand the mechanisms underlying various diseases .

Material Science Applications

Beyond its pharmaceutical uses, this compound has potential applications in material science. Its chemical structure can be leveraged to develop advanced materials with specific properties, such as enhanced chemical resistance or stability for coatings and polymers .

Data Summary Table

Application AreaDescriptionReferences
Antibacterial ActivityEffective against gram-positive and gram-negative bacteria; potential for antibiotic resistance treatment
Antiviral ResearchInhibits viral replication; promising for developing antiviral medications
Cancer TreatmentInduces apoptosis; inhibits tumor growth; potential for new cancer therapies
Biochemical StudiesUsed in enzyme interaction studies; aids understanding of metabolic pathways
Material SciencePotential for creating advanced materials with specific chemical properties

Case Study 1: Antibacterial Efficacy

A study published in 2020 evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited superior activity compared to traditional fluoroquinolones, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Antiviral Potential

Research conducted on the antiviral properties revealed that the compound significantly reduced viral load in infected cell cultures by interfering with the viral replication cycle. This study suggests its potential role in developing treatments for viral infections such as influenza and coronaviruses.

Mechanism of Action

The mechanism of action of ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death. This specific mechanism of action is distinct from other classes of antibiotics, making it effective against a broad range of bacterial pathogens .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a common quinolone core but differ in their substituents, which can affect their spectrum of activity and pharmacokinetic properties .

Uniqueness

Ethyl 1-(cyclopropylmethyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, including the cyclopropylmethyl group and the fluorine atom. These features contribute to its enhanced antibacterial activity and stability, making it a promising candidate for further development in medicinal chemistry .

Q & A

Q. Implications :

  • Reduced aqueous solubility necessitates formulation strategies (e.g., co-solvents, salt formation).
  • Stability under humid conditions is compromised due to hygroscopic Cl⋯H interactions .

Advanced: What strategies address competing side reactions (e.g., nitro group reduction or ester hydrolysis) during synthesis?

Answer:
Common side reactions include:

  • Nitro Group Reduction : Unintended reduction during catalytic hydrogenation.
    Mitigation : Use of milder reducing agents (e.g., Fe/HCl) or protecting groups (e.g., Boc) .
  • Ester Hydrolysis : Under basic/acidic conditions.
    Mitigation : pH control (buffered media) or low-temperature reactions .

Optimization Example :
In a synthesis of the 8-nitro derivative, regioselective nitration (HNO₃/H₂SO₄ at 0°C) minimized byproducts, achieving 85% yield .

Advanced: How can researchers design antimicrobial activity studies for this fluoroquinolone analog?

Answer:
Experimental Design :

  • Assay Type : Minimum Inhibitory Concentration (MIC) testing against S. aureus (Gram+) and E. coli (Gram–) .
  • Controls : Compare with ciprofloxacin or moxifloxacin to benchmark potency .
  • Structural Modifications : Introduce substituents (e.g., 8-methoxy) to study SAR trends .

Q. Data Analysis :

  • Contradictions : Discrepancies in activity may arise from crystallinity differences (e.g., amorphous vs. crystalline forms altering bioavailability) .
  • Statistical Validation : Use ANOVA to compare MIC values across replicates .

Advanced: What computational methods predict the compound’s reactivity or interaction with biological targets?

Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) models interactions with DNA gyrase (target for quinolones), highlighting fluorine’s role in H-bonding .
  • DFT Calculations : Predict electrophilic sites (e.g., C-7 for nucleophilic attack) using Gaussian09 with B3LYP/6-31G(d) basis sets .

Validation : Compare computational results with experimental SC-XRD and kinetic data .

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